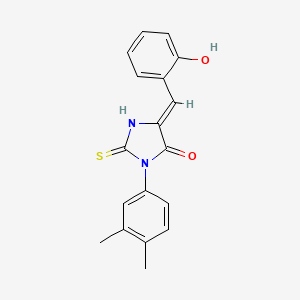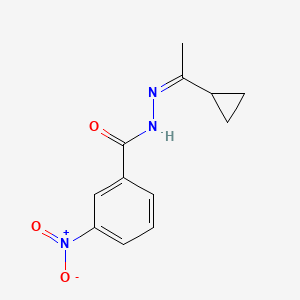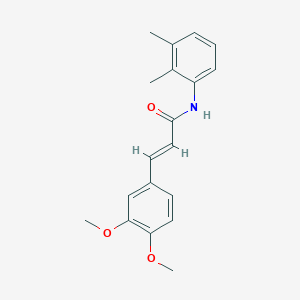
N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AG-1478, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is important for the growth and spread of tumors. N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its high potency and selectivity for EGFR. This allows for more specific and targeted inhibition of the receptor. However, one limitation is that N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide may not be effective in all types of cancer, as some tumors may have mutations in EGFR that make them resistant to inhibition.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to develop more potent and selective inhibitors of EGFR that can overcome resistance mechanisms in cancer cells. Another direction is to investigate the use of N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in combination with immunotherapy or other targeted therapies for cancer treatment. Additionally, the potential use of N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in other diseases, such as inflammatory disorders, should be explored.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 4-chloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride and pyridine, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been used in combination with other anticancer drugs to enhance their effectiveness.
Propiedades
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-22-15-10-12(11-16(23-2)18(15)24-3)4-9-17(21)20-14-7-5-13(19)6-8-14/h4-11H,1-3H3,(H,20,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGIXLYEFBHFN-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)

![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)

![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)


![1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)

![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)

![5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-propyldihydro-2(3H)-furanone](/img/structure/B5910703.png)

